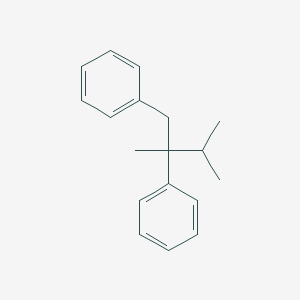
1,1'-(2,3-Dimethylbutane-1,2-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene can be synthesized through various methods. One common method involves the reaction of benzene with 2,3-dimethyl-2,3-diphenylbutane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene involves its ability to interact with polymer chains and enhance their flame-retardant properties. It acts as a synergist, reducing the amount of flame retardant needed and improving the overall performance of the polymer. The compound can also initiate radical-mediated reactions, leading to crosslinking and grafting of polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1,1,2,2-Tetramethylethylene)dibenzene
- 2,3-Dimethyl-2,3-diphenylbutane (DMDPB)
- Dicumene
- α,α,β,β-Tetramethylbibenzyl
Uniqueness
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene is unique due to its high efficiency as a flame retardant synergist and its ability to enhance the properties of polymers with minimal impact on their performance. Its environmental friendliness as a replacement for antimony trioxide (Sb2O3) further distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
824400-75-1 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
(2,3-dimethyl-1-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)18(3,17-12-8-5-9-13-17)14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
Clé InChI |
LFPQPODINSNYGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



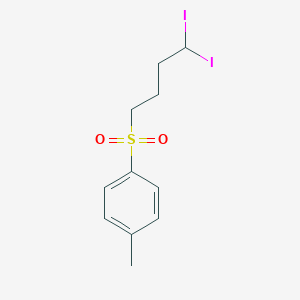

![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
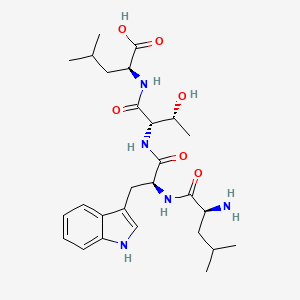
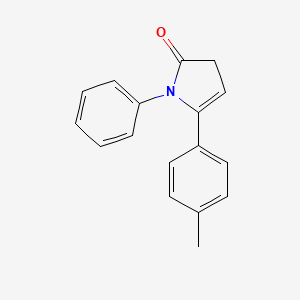
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)

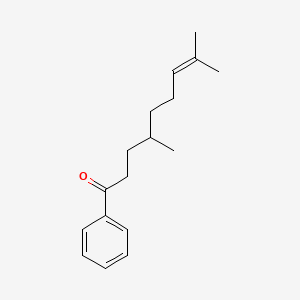
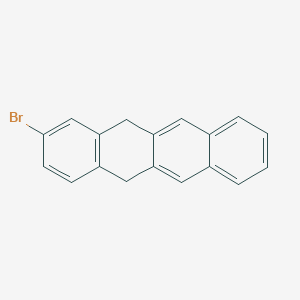
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
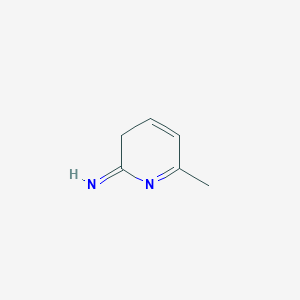
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
